1-methyl-4-(morpholin-4-yl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-(morpholin-4-yl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a morpholine ring, and a phenylethylamine moiety.
Preparation Methods
The synthesis of 1-methyl-4-(morpholin-4-yl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the subsequent attachment of the morpholine and phenylethylamine groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-methyl-4-(morpholin-4-yl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
1-methyl-4-(morpholin-4-yl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-(morpholin-4-yl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The molecular pathways involved in its action can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
1-methyl-4-(morpholin-4-yl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be compared with other similar compounds, such as:
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941): This compound is a potent inhibitor of class I PI3 kinase and is used in cancer treatment.
4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): This compound is a selective inhibitor of ATR protein kinase with antitumor activity.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N6O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-methyl-4-morpholin-4-yl-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C18H22N6O/c1-23-16-15(13-20-23)17(24-9-11-25-12-10-24)22-18(21-16)19-8-7-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,19,21,22) |
InChI Key |
JZPVVWQGZRKUFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)NCCC3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.